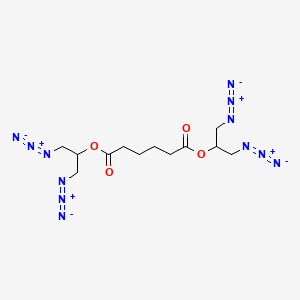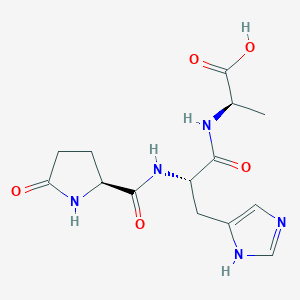
(5Z)-2,4-Diphenyl-5-(phenylimino)-1,2,4-thiadiazolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-2,4-Diphenyl-5-(phenylimino)-1,2,4-thiadiazolidin-3-one is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2,4-Diphenyl-5-(phenylimino)-1,2,4-thiadiazolidin-3-one typically involves the reaction of appropriate precursors under specific conditions. One common method might include the cyclization of a thiourea derivative with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction conditions, such as temperature, solvent, and reaction time, can significantly influence the yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using batch or continuous flow processes. These methods aim to optimize reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2,4-Diphenyl-5-(phenylimino)-1,2,4-thiadiazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce thiols.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-2,4-Diphenyl-5-(phenylimino)-1,2,4-thiadiazolidin-3-one is studied for its potential as a building block in organic synthesis
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential pharmacological properties. Compounds with similar structures have shown activity against various biological targets, making them candidates for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism by which (5Z)-2,4-Diphenyl-5-(phenylimino)-1,2,4-thiadiazolidin-3-one exerts its effects depends on its interaction with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to changes in biological pathways. The specific pathways involved would require detailed study to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazolidinones and related heterocycles. These compounds share structural features and may exhibit similar chemical and biological properties.
Uniqueness
The uniqueness of (5Z)-2,4-Diphenyl-5-(phenylimino)-1,2,4-thiadiazolidin-3-one lies in its specific substitution pattern and the presence of the phenylimino group. This structural feature may confer unique reactivity and biological activity compared to other related compounds.
Properties
CAS No. |
77303-41-4 |
|---|---|
Molecular Formula |
C20H15N3OS |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2,4-diphenyl-5-phenylimino-1,2,4-thiadiazolidin-3-one |
InChI |
InChI=1S/C20H15N3OS/c24-20-22(17-12-6-2-7-13-17)19(21-16-10-4-1-5-11-16)25-23(20)18-14-8-3-9-15-18/h1-15H |
InChI Key |
DGJGVNWJLYOHDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C2N(C(=O)N(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone](/img/structure/B14430198.png)



![1-[(2-Bromoprop-2-EN-1-YL)oxy]butane](/img/structure/B14430227.png)




![N-[({2-[Diethyl(methyl)silyl]ethyl}sulfanyl)methyl]-N-ethylethanamine](/img/structure/B14430243.png)
![Benzene, 1-methoxy-4-[(2-phenylethoxy)methyl]-](/img/structure/B14430255.png)


